6-O-alpha-D-Mannopyranosyl-D-mannopyranose
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Description
Synthesis Analysis
- "6-O-alpha-D-Mannopyranosyl-D-mannopyranose" and related compounds have been synthesized for use as enzyme substrates and reference standards in studies of biosynthesis in organisms like Dictyostelium discoideum (Hällgren & Hindsgaul, 1994).
Molecular Structure Analysis
- The molecular structure of similar compounds, such as O-β-D-mannopyranosyl-(1→4)-α-D-mannopyranose, has been determined using techniques like X-ray diffraction, revealing details about the conformation and orientation of sugar residues (Sheldrick, Mackie, & Akrigg, 1984).
Chemical Reactions and Properties
- Chemical synthesis and characterization of derivatives of "6-O-alpha-D-Mannopyranosyl-D-mannopyranose" involve processes like phosphorylation, reduction, and reactions with compounds like thiophosgene to form glycosides, as studied in relation to the fibroblast lysosomal enzyme uptake system (Sando & Karson, 1980).
Physical Properties Analysis
- Research on similar mannosyl disaccharides, like methyl O-alpha-D-mannopyranosyl-(1→2)-alpha-D-mannopyranoside, provides insights into their crystal and molecular structure, including unit cell dimensions and conformational details, which are essential for understanding their physical properties (Srikrishnan, Chowdhary, & Matta, 1989).
Chemical Properties Analysis
- Studies on the synthesis of derivatives of "6-O-alpha-D-Mannopyranosyl-D-mannopyranose" reveal various chemical properties, including reactivity and selectivity in reactions for the preparation of neoglycoconjugates, which are crucial for biochemical applications (Becker, Furneaux, Reck, & Zubkov, 1999).
Scientific Research Applications
Enzyme Substrates and Reference Standards
6-O-alpha-D-Mannopyranosyl-D-mannopyranoside and its derivatives have been used as enzyme substrates and reference standards in the study of the biosynthesis of phosphorylated N-linked glycoproteins, particularly in the amoeba Dictyostelium discoideum (Hällgren & Hindsgaul, 1994).
Synthesis of Phosphomannobiosides
This compound has played a role in the synthesis of phosphorylated disaccharide components like 2-O-(6-O-phospho-alpha-D-mannopyranosyl)-D-mannopyranose. These components are integral in SAR studies of antiangiogenic drugs and are found in the extracellular phosphomannan of Pichia (Hansenula) holstii (Fairweather, Karoli, & Ferro, 2004).
Synthesis of Mannopentaoside
It's used in the synthesis of complex structures like the 3,6-branched mannopentaoside, which is relevant in understanding glycoprotein structures and interactions (Abronina et al., 2005).
Chemical Synthesis of Polysaccharides
The chemical synthesis of complex polysaccharides, like 4-O-alpha-D-mannopyranosyl-(1-->6)-alpha-D-mannopyranan, utilizes this compound for exploring branched polymer structures (Kobayashi, Nomura, & Okada, 1993).
Repeating Units in Fungal Cell Walls
This compound is significant in synthesizing repeating units of cell-wall mannans found in fungi like Microsporum gypseum, aiding in understanding fungal biology and potentially in developing antifungal treatments (Heng, Ning, & Kong, 2001).
Lysosomal Enzyme Uptake Studies
6-O-alpha-D-Mannopyranosyl-D-mannopyranose derivatives have been synthesized for studies related to the fibroblast lysosomal enzyme recognition system, enhancing our understanding of cell biology and potential therapeutic targets (Sando & Karson, 1980).
Glycosylation Reactions and Chemical Synthesis
It's instrumental in the study of glycosylation reactions, which are critical in the field of glycochemistry and have significant implications in organic chemistry and drug development (Crich, 2010).
properties
IUPAC Name |
(3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-FZFXURTHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)O)O)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-alpha-D-Mannopyranosyl-D-mannopyranose |
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